molecular formula C7H13NO2 B8438850 4-Cyano-4-methyl-3-hydroxy-1-pentanol

4-Cyano-4-methyl-3-hydroxy-1-pentanol

Cat. No.: B8438850
M. Wt: 143.18 g/mol
InChI Key: CPZYETQIWRSUAF-UHFFFAOYSA-N
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Description

4-Cyano-4-methyl-3-hydroxy-1-pentanol (IUPAC name: 4-cyano-4-methylpentane-1,3-diol) is a branched pentanol derivative featuring a cyano group (-CN) at the 4th carbon, a methyl group (-CH₃) at the same position, and hydroxyl (-OH) groups at the 1st and 3rd carbons. This compound is of interest in organic synthesis due to its multifunctional structure, which enables applications in pharmaceuticals, agrochemicals, and polymer chemistry. The evidence instead focuses on structurally related phenyl-substituted pentanols (e.g., 1-Phenyl-4-methyl-3-pentanol, 3-Methyl-1-phenyl-3-pentanol), which differ in substituents and functional groups.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,5-dihydroxy-2,2-dimethylpentanenitrile

InChI

InChI=1S/C7H13NO2/c1-7(2,5-8)6(10)3-4-9/h6,9-10H,3-4H2,1-2H3

InChI Key

CPZYETQIWRSUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights three phenyl-substituted pentanols with distinct substitution patterns.

Table 1: Structural and Commercial Comparison of Related Compounds

Compound Name Molecular Formula CAS RN Purity (%) Price (JPY) Key Substituents
3-Methyl-1-phenyl-3-pentanol C₁₂H₁₈O [10415-87-9] >98.0 (GC) 3,800/25mL Phenyl (C₁), methyl (C3), OH (C3)
4-Methyl-1-phenyl-2-pentanol C₁₂H₁₈O [7779-78-4] >95.0 (GC) 3,700/25mL Phenyl (C1), methyl (C4), OH (C2)
1-Phenyl-4-methyl-3-pentanol C₁₂H₁₈O [68426-07-3] N/A N/A Phenyl (C1), methyl (C4), OH (C3)

Key Findings:

Structural Differences: Substituent Position: The hydroxyl group in 3-Methyl-1-phenyl-3-pentanol is at C3, while in 4-Methyl-1-phenyl-2-pentanol, it is at C2. This positional variance impacts reactivity and solubility . Functional Groups: The absence of a cyano group in all listed compounds distinguishes them from 4-cyano-4-methyl-3-hydroxy-1-pentanol.

Purity and Commercial Availability: 3-Methyl-1-phenyl-3-pentanol is available at >98% purity, higher than 4-Methyl-1-phenyl-2-pentanol (>95%), suggesting differences in synthesis efficiency or stability . Pricing for phenyl-substituted pentanols ranges from JPY 1,800–3,800 per 5–25 mL, reflecting production costs and demand .

Regulatory and Safety Data: 1-Phenyl-4-methyl-3-pentanol (CAS 68426-07-3) is registered under EINECS 270-387-0, with EPA-linked safety data, whereas other compounds lack explicit regulatory annotations .

Limitations and Notes

Functional Group Impact: The cyano and dual hydroxyl groups in the target compound likely confer unique physicochemical properties (e.g., higher polarity, acidity) compared to phenyl-substituted pentanols.

Synthesis Challenges: The synthesis of this compound may involve cyanohydrin formation or nitrile incorporation, which are absent in the phenyl analogs’ production methods .

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